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Compound of Interest

Compound Name: 2,4,5-Trimethylbenzoic acid

Cat. No.: B181266

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the crystal structure of 2,4,5-
trimethylbenzoic acid. The information is compiled from publicly available data and general
crystallographic principles. While the crystal structure has been determined, access to the
primary crystallographic information file (CIF) and the full experimental details from the original
publication was not possible. Therefore, this document presents the available data and
supplements it with generalized experimental protocols typical for small organic molecules.

Introduction

2,4,5-Trimethylbenzoic acid (2,4,5-TMBA) is an aromatic carboxylic acid. Understanding its
solid-state structure is crucial for applications in materials science and drug development, as
the crystalline form can influence physical and chemical properties such as solubility, stability,
and bioavailability. The crystal structure of 2,4,5-TMBA has been determined by single-crystal
X-ray diffraction.[1] A key feature of its solid-state arrangement is the formation of
centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two
molecules.[1]

Crystallographic Data

The crystallographic data for 2,4,5-trimethylbenzoic acid is deposited in the Cambridge
Structural Database (CSD) under the deposition number 129429.[2] The primary citation for
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this crystal structure determination is an article in Acta Crystallographica Section C: Crystal
Structure Communications. The following tables summarize the available quantitative data.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value
Empirical formula C10H1202
Formula weight 164.20 g/mol

Crystal system

Data not available

Space group

Data not available

a(A)

Data not available

b (A)

Data not available

c (A

Data not available

Data not available

Data not available

y (®)

Data not available

Volume (A3)

Data not available

z

Data not available

Calculated density (g/cm3)

Data not available

Absorption coefficient (mm~1)

Data not available

F(000)

Data not available

Crystal size (mm3)

Data not available

Radiation type

Data not available

Wavelength (A)

Data not available

Temperature (K)

Data not available

8 range for data collection (°)

Data not available

Index ranges

Data not available

Reflections collected

Data not available

Independent reflections

Data not available
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R_int Data not available
Goodness-of-fit on F? Data not available
Final R indices [I>20(])] Data not available
R indices (all data) Data not available

Table 2: Selected Bond Lengths (A) and Angles (°)

Note: Specific bond lengths and angles for 2,4,5-trimethylbenzoic acid are not publicly
available without access to the primary publication or the CIF file. The table below is a
placeholder to indicate the type of data that would be presented.

Bond/Angle Length (A) I Angle (°)
Cc=0 Data not available
C-O0 Data not available
O-H Data not available
C-C (ring) Data not available
0-C=0 Data not available
C-C-O0 Data not available

Molecular Structure and Packing

In the solid state, 2,4,5-trimethylbenzoic acid molecules form centrosymmetric dimers. This is
a common structural motif for carboxylic acids. The two molecules are held together by a pair
of O-H---O hydrogen bonds between their carboxyl groups.

Hydrogen bonding in the dimer.

Experimental Protocols

The specific experimental details for the crystal structure determination of 2,4,5-
trimethylbenzoic acid are contained within the primary literature, which was not accessible.
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However, a general workflow for single-crystal X-ray diffraction of a small organic molecule is
provided below as a representative example.

4.1. Crystal Growth

Single crystals of organic compounds like 2,4,5-trimethylbenzoic acid are typically grown by
slow evaporation of a saturated solution.

e Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble. The
ideal solvent will allow for slow crystal growth, leading to well-ordered, single crystals.
Common solvents for benzoic acid derivatives include ethanol, methanol, acetone, ethyl
acetate, or mixtures thereof.

e Procedure:

o A saturated solution of 2,4,5-trimethylbenzoic acid is prepared by dissolving the
compound in the chosen solvent at a slightly elevated temperature.

o The solution is filtered to remove any insoluble impurities.

o The filtered solution is placed in a clean vial, which is loosely covered to allow for slow
evaporation of the solvent at room temperature.

o Over a period of several days to weeks, single crystals suitable for X-ray diffraction should
form.

4.2. X-ray Data Collection

o A suitable single crystal is selected and mounted on a goniometer head.

e The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize
thermal motion of the atoms and reduce radiation damage.

o The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Ka or Cu Ka
radiation), is used to collect a series of diffraction images as the crystal is rotated.

o The diffraction data are processed to determine the unit cell parameters and to integrate the
intensities of the reflections.
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4.3. Structure Solution and Refinement
e The space group is determined from the systematic absences in the diffraction data.

e The crystal structure is solved using direct methods or Patterson methods to obtain an initial
model of the atomic positions.

o The structural model is refined by least-squares methods against the experimental diffraction
data. This process involves adjusting the atomic coordinates, and thermal parameters to
minimize the difference between the observed and calculated structure factors.

e Hydrogen atoms are typically located from the difference Fourier map and refined with
appropriate constraints.

e The final model is validated using various crystallographic software tools.
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Generalized Workflow for Crystal Structure Determination

Crystal Growth
(Slow Evaporation)

Crystal Selection and Mounting

'

X-ray Data Collection
(Single-Crystal Diffractometer)

Data Processing
(Integration and Scaling)

Structure Solution
(e.g., Direct Methods)

Structure Refinement
(Least-Squares Fitting)

(Validation and Analysis)

Conclusion

Click to download full resolution via product page

Generalized experimental workflow.
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The crystal structure of 2,4,5-trimethylbenzoic acid has been established through single-
crystal X-ray diffraction, revealing a hydrogen-bonded centrosymmetric dimer as the primary
structural motif. While detailed quantitative crystallographic data and specific experimental
protocols from the original study are not fully accessible in the public domain, this guide
provides the available information and a general overview of the methodologies typically
employed for such an analysis. For researchers requiring precise atomic coordinates and other
detailed structural parameters, direct access to the Cambridge Structural Database or the
original publication is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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